N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
This compound is a structurally complex molecule featuring a thieno[3,4-c]pyrazol core substituted with a 2,4-dimethylphenyl group at position 2 and a 2-methoxyphenylmethyl ethanediamide moiety at position 2.
Properties
IUPAC Name |
N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S/c1-14-8-9-19(15(2)10-14)27-21(17-12-33(30,31)13-18(17)26-27)25-23(29)22(28)24-11-16-6-4-5-7-20(16)32-3/h4-10H,11-13H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITBSVLXRJKVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 466.5 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O5S |
| Molecular Weight | 466.5 g/mol |
| CAS Number | 893939-12-3 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It may modulate enzyme activity or bind to specific receptors, leading to altered cellular responses. The exact mechanisms remain under investigation, but preliminary studies suggest potential interactions with:
- Enzymatic pathways : Inhibition or activation of enzymes involved in metabolic processes.
- Receptor binding : Interaction with receptors that regulate physiological functions.
Anticancer Activity
Research indicates that compounds with similar thieno[3,4-c]pyrazole structures exhibit anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In vitro studies have demonstrated that thieno[3,4-c]pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses.
Case Studies
-
Study on Anticancer Properties :
- A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thieno[3,4-c]pyrazole derivatives for anticancer activity. The results indicated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the micromolar range .
-
Inflammation Model :
- Another study investigated the anti-inflammatory effects using a lipopolysaccharide (LPS)-induced inflammation model in mice. The administration of related thieno[3,4-c]pyrazole compounds resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs to highlight structural, synthetic, and functional differences.
Table 1: Comparative Analysis of Key Compounds
Key Structural and Functional Insights
Core Heterocycles: The thieno[3,4-c]pyrazol core in the target compound distinguishes it from the pyrazolo-benzothiazin in , which incorporates a fused benzothiazine ring. This difference may alter electron distribution and steric bulk, impacting receptor binding .
Substituent Effects: The 2-methoxyphenylmethyl group in the target compound introduces electron-donating properties, contrasting with the electron-withdrawing 2-fluorobenzyl group in . This could modulate solubility and membrane permeability .
Synthetic Approaches :
- The target’s ethanediamide moiety likely employs carbodiimide-mediated coupling (e.g., EDC/HOBt), as seen in , whereas the pyrazolo-benzothiazin analog emphasizes crystallographic validation via SHELX/ORTEP .
Biological Relevance :
- While direct activity data for the target are absent, pyrazolo-benzothiazin derivatives and indole-glyoxylamides demonstrate receptor-binding efficacy, suggesting the target’s sulfone and amide groups may similarly engage polar residues in binding pockets.
Research Findings and Limitations
- Crystallographic Validation : Compounds like benefit from high-resolution X-ray data (R factor = 0.049), enabling precise stereochemical analysis . The target compound’s structure, if resolved similarly, would clarify conformational preferences.
- SAR Gaps : Evidence highlights the importance of halogenation for PBR affinity, but the target’s methoxy group remains untested in this context.
- Synthetic Challenges: The thieno[3,4-c]pyrazol core may pose regioselectivity issues during synthesis compared to more established pyrazolo-benzothiazin systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
